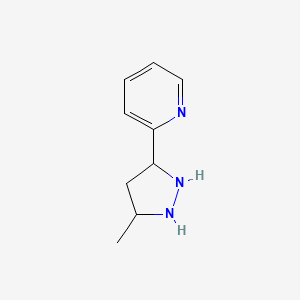
(+/-)9-HODE cholesteryl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)9-HODE cholesteryl ester is a racemic monohydroxy fatty acid cholesteryl ester. It was initially extracted from atherosclerotic lesions and has been shown to be produced by copper(II)-catalyzed oxidation of low-density lipoprotein (LDL). Later studies determined that 15-lipoxygenase from rabbit reticulocytes and human monocytes could metabolize cholesteryl linoleate, a major component of LDL, to 9-HODE cholesteryl ester .
準備方法
Synthetic Routes and Reaction Conditions
(±)9-HODE cholesteryl ester can be synthesized through the copper(II)-catalyzed oxidation of LDL. This process involves the oxidation of cholesteryl linoleate, a major component of LDL, to form 9-HODE cholesteryl ester . The reaction conditions typically include the presence of copper(II) ions and an appropriate oxidizing environment.
Industrial Production Methods
Industrial production methods for (±)9-HODE cholesteryl ester are not well-documented in the literature. the synthesis process involving copper(II)-catalyzed oxidation of LDL can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure the purity and yield of the product.
化学反応の分析
Types of Reactions
(±)9-HODE cholesteryl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Hydrolysis: The ester bond in (±)9-HODE cholesteryl ester can be hydrolyzed to yield the corresponding acid and alcohol.
Reduction: The compound can undergo reduction reactions to form different products.
Common Reagents and Conditions
Oxidation: Copper(II) ions are commonly used as catalysts for the oxidation of cholesteryl linoleate to form (±)9-HODE cholesteryl ester
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond in (±)9-HODE cholesteryl ester.
Reduction: Reducing agents such as sodium borohydride can be used to reduce (±)9-HODE cholesteryl ester.
Major Products Formed
Oxidation: Further oxidation of (±)9-HODE cholesteryl ester can lead to the formation of various oxidized products.
Hydrolysis: Hydrolysis of (±)9-HODE cholesteryl ester yields 9-HODE and cholesterol.
Reduction: Reduction of (±)9-HODE cholesteryl ester can produce different reduced forms of the compound.
科学的研究の応用
(±)9-HODE cholesteryl ester has several scientific research applications, including:
Chemistry: It is used as a model compound to study the oxidation of LDL and the formation of atherosclerotic lesions
Biology: The compound is used to investigate the role of oxidized LDL in the development of atherosclerosis and other cardiovascular diseases
Medicine: Research on (±)9-HODE cholesteryl ester contributes to the understanding of the mechanisms underlying atherosclerosis and the development of potential therapeutic interventions
Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidized LDL and related biomarkers
作用機序
(±)9-HODE cholesteryl ester exerts its effects through the oxidation of LDL, which plays a crucial role in the development of atherosclerosis. The compound is produced by the copper(II)-catalyzed oxidation of cholesteryl linoleate, a major component of LDL . The oxidized LDL is then taken up by macrophages, leading to the formation of foam cells and the development of atherosclerotic plaques .
類似化合物との比較
Similar Compounds
13-HODE cholesteryl ester: Another oxidized cholesteryl ester produced by the oxidation of LDL
15-HETE cholesteryl ester: A similar compound formed by the oxidation of cholesteryl linoleate
Uniqueness
(±)9-HODE cholesteryl ester is unique due to its specific formation through the copper(II)-catalyzed oxidation of cholesteryl linoleate and its role in the development of atherosclerosis . Its specific structure and formation pathway distinguish it from other oxidized cholesteryl esters.
特性
分子式 |
C45H76O3 |
|---|---|
分子量 |
665.1 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChIキー |
ALWABJCAEDQEGO-SGAXLBQASA-N |
異性体SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
正規SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)



![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)



